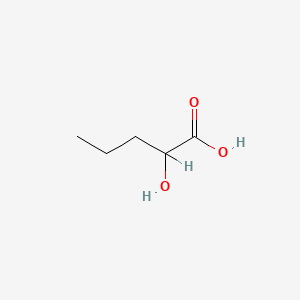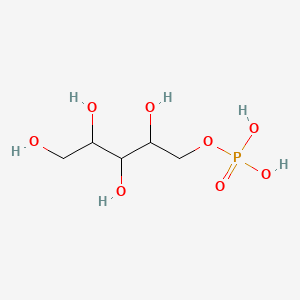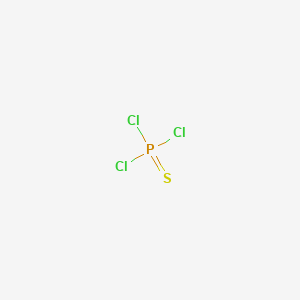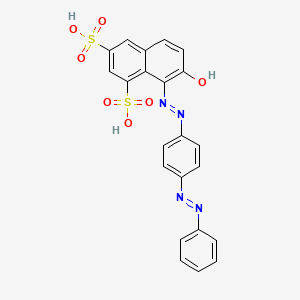
Ethyl-4-(Benzyloxy)benzoat
Übersicht
Beschreibung
Ethyl 4-(benzyloxy)benzoate: is an organic compound with the molecular formula C16H16O3 . It is a derivative of benzoic acid and is characterized by the presence of an ethyl ester group and a benzyloxy substituent on the benzene ring. This compound is commonly used as an intermediate in organic synthesis and has applications in various fields, including chemistry, biology, and industry.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-(benzyloxy)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: It may serve as a precursor in the synthesis of pharmaceutical compounds.
Industry: Ethyl 4-(benzyloxy)benzoate is used in the production of fragrances, dyes, and other specialty chemicals.
Wirkmechanismus
Target of Action
Ethyl 4-(benzyloxy)benzoate is a unique chemical compound with the empirical formula C16H16O3
Mode of Action
It’s known that benzylic compounds are generally activated towards free radical attack . This suggests that Ethyl 4-(benzyloxy)benzoate might interact with its targets through a similar mechanism, leading to changes at the molecular level. More detailed studies are required to fully understand its mode of action.
Biochemical Pathways
It’s known that esters, a class of compounds to which ethyl 4-(benzyloxy)benzoate belongs, can undergo various reactions such as hydrolysis, reduction, and trans-esterification . These reactions can potentially affect various biochemical pathways, leading to downstream effects.
Pharmacokinetics
Esters are generally known to be readily absorbed and distributed in the body, and they are typically metabolized by esterases present in various tissues . The specific impact of these properties on the bioavailability of Ethyl 4-(benzyloxy)benzoate would need to be determined through further pharmacokinetic studies.
Result of Action
It’s known that the benzylic position in benzylic compounds is activated, which can lead to various reactions such as oxidation and reduction . These reactions can potentially result in various molecular and cellular effects.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ethyl 4-(benzyloxy)benzoate can be synthesized through the esterification of 4-(benzyloxy)benzoic acid with ethanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond.
Industrial Production Methods: In an industrial setting, the production of ethyl 4-(benzyloxy)benzoate may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Ethyl 4-(benzyloxy)benzoate can undergo oxidation reactions to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction of the ester group can yield alcohols.
Substitution: The benzyloxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) can be employed in substitution reactions.
Major Products Formed:
Oxidation: 4-(benzyloxy)benzoic acid or 4-(benzyloxy)benzaldehyde.
Reduction: 4-(benzyloxy)benzyl alcohol.
Substitution: Various substituted benzoates depending on the nucleophile used.
Vergleich Mit ähnlichen Verbindungen
- Methyl 4-(benzyloxy)benzoate
- Propyl 4-(benzyloxy)benzoate
- Butyl 4-(benzyloxy)benzoate
Comparison: Ethyl 4-(benzyloxy)benzoate is unique due to its specific ester group, which influences its physical and chemical properties, such as solubility and reactivity. Compared to its methyl, propyl, and butyl analogs, the ethyl ester may exhibit different rates of hydrolysis and interaction with biological targets. The choice of ester group can be tailored to achieve desired properties for specific applications.
Eigenschaften
IUPAC Name |
ethyl 4-phenylmethoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c1-2-18-16(17)14-8-10-15(11-9-14)19-12-13-6-4-3-5-7-13/h3-11H,2,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMOKJIWMQFEFJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70204997 | |
| Record name | Ethyl 4-benzyloxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70204997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56441-55-5 | |
| Record name | Ethyl 4-(phenylmethoxy)benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56441-55-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 4-benzyloxybenzoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056441555 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl 4-benzyloxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70204997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details









Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details












Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














